molecular formula C20H16N2O2S B5180384 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 6420-91-3

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5180384
CAS No.: 6420-91-3
M. Wt: 348.4 g/mol
InChI Key: VRWKLIGEFBHAJD-UHFFFAOYSA-N
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Description

N-[3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a phenyl group substituted with a 5,6-dimethylbenzoxazole moiety. The thiophene-carboxamide scaffold contributes to electronic delocalization and hydrogen-bonding capacity, which are critical for interactions with biological targets .

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-9-16-17(10-13(12)2)24-20(22-16)14-5-3-6-15(11-14)21-19(23)18-7-4-8-25-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWKLIGEFBHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367694
Record name ZINC02982836
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6420-91-3
Record name ZINC02982836
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases like sodium hydroxide. The thiophene ring is introduced through a subsequent reaction with thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Steric Influences : Bulky substituents (e.g., ethoxy in ) may hinder molecular packing, affecting crystallinity and solubility.
  • Hydrogen-Bonding Capacity : Amide and thiourea derivatives (e.g., ) exhibit distinct hydrogen-bonding patterns, influencing biological target interactions.

Comparison of Yields and Conditions :

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Synthesized in 65% yield via reflux in acetonitrile .
  • T-IV Series : Yields ranged from 63% (nitrophenyl derivatives) to 74% (p-tolyl derivatives) under similar conditions .

Physicochemical Properties

Thermal Stability

  • Melting Points : Thiophene-carboxamides generally exhibit high melting points (>130°C) due to strong intermolecular forces. For example:
    • N-(2-Nitrophenyl)thiophene-2-carboxamide: 397 K .
    • 5-Chloro-N-(4-cinnamoylphenyl)thiophene-2-carboxamide: 174–212°C .

Spectroscopic Characteristics

  • IR Spectroscopy :
    • Amide N–H stretch: ~3300 cm⁻¹ (consistent across analogs ).
    • Thiophene C–S–C stretch: ~690 cm⁻¹ .
  • NMR Data :
    • Thiophene protons resonate at δ 7.2–7.8 ppm (cf. δ 7.5 ppm in 5-chloro derivatives ).

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